molecular formula C15H24N2O2 B12379541 17-Hydroxyneomatrine

17-Hydroxyneomatrine

Cat. No.: B12379541
M. Wt: 264.36 g/mol
InChI Key: SNXBXDZKGDYHID-PGKPSXLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyneomatrine involves the extraction from the roots of Sophora flavescens. The extraction process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction technologies and automated purification systems ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxyneomatrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups .

Scientific Research Applications

17-Hydroxyneomatrine has diverse applications in scientific research:

Mechanism of Action

17-Hydroxyneomatrine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

    Neomatrine: Another alkaloid derived from Sophora flavescens with similar biological activities but different potency and spectrum of action.

    Matrine: A structurally related compound with notable anti-tumor and anti-inflammatory properties.

    Oxymatrine: Known for its antiviral and hepatoprotective effects

Uniqueness: 17-Hydroxyneomatrine stands out due to its broad-spectrum biological activities and its specific efficacy in inhibiting the growth of human cervical carcinoma Hela cells. Its unique combination of antibacterial, anti-allergy, anti-tumor, and anti-inflammatory properties makes it a valuable compound for various scientific and medical applications .

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

(1S,2R,8R,9R,17R)-8-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one

InChI

InChI=1S/C15H24N2O2/c18-13-7-1-6-12-10-4-2-8-16-9-3-5-11(14(10)16)15(19)17(12)13/h10-12,14-15,19H,1-9H2/t10-,11+,12+,14+,15+/m0/s1

InChI Key

SNXBXDZKGDYHID-PGKPSXLWSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]3CCCN4[C@H]3[C@@H](CCC4)[C@H](N2C(=O)C1)O

Canonical SMILES

C1CC2C3CCCN4C3C(CCC4)C(N2C(=O)C1)O

Origin of Product

United States

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